Altrenogest - 850-52-2

Altrenogest

Catalog Number: EVT-258571
CAS Number: 850-52-2
Molecular Formula: C21H26O2
Molecular Weight: 310.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Altrenogest is a synthetically produced steroidal progestogen [, ]. Classified as a progesterone analogue, it mimics the effects of the naturally occurring hormone progesterone [, ]. Its role in scientific research primarily focuses on understanding its impact on reproductive processes in various animal models, particularly in livestock and wildlife [, , ].

Future Directions
  • Optimizing Estrus Synchronization Protocols: Further research is needed to refine existing Altrenogest-based estrus synchronization protocols to minimize variations in response and optimize reproductive outcomes in different species and breeds [, , , ].
  • Long-Term Effects of Altrenogest: Investigating the potential long-term effects of Altrenogest exposure, especially on offspring development and reproductive health, is crucial for ensuring its safe and responsible use in animal management [, , ].
  • Developing Alternative Delivery Methods: Exploring alternative delivery methods for Altrenogest, such as injections or slow-release implants, could improve its efficacy and practicality in various applications [, , ].
  • Understanding Species-Specific Responses: More research is needed to elucidate the specific mechanisms underlying varying responses to Altrenogest treatment across different species and individuals, potentially leading to more tailored and effective treatment strategies [, , ].

Progesterone

Relevance: Progesterone serves as the natural counterpart to Altrenogest, a synthetic progestogen. Altrenogest mimics the effects of progesterone and is often used to manipulate the estrous cycle in various animals, including pigs and horses. Both compounds exert their effects by binding to progesterone receptors. Understanding the actions of progesterone is crucial for interpreting the effects and mechanisms of Altrenogest. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

Estradiol

Relevance: Estradiol is frequently studied alongside Altrenogest to understand the hormonal interplay during estrous synchronization and pregnancy. Altrenogest, as a progestogen, can influence estradiol levels and their fluctuations. Several studies have investigated the effects of Altrenogest on estradiol concentrations in different animal models, including sows and mares. [, , , , , , , , , , , , , , , ]

Testosterone

Relevance: While Altrenogest is primarily considered a progestogen, it is structurally similar to testosterone. Some studies have investigated the potential androgenic effects of Altrenogest in male pigs, examining its impact on testosterone levels, testicular development, and boar taint. [, , , ]

Trenbolone

Relevance: Trenbolone shares structural similarities with Altrenogest. One study specifically highlighted the structural resemblance between Altrenogest and trenbolone, investigating the potential androgenic activity of Altrenogest by comparing its ability to activate the androgen receptor with that of trenbolone. []

Equine Chorionic Gonadotropin (eCG)

Relevance: eCG is frequently used in conjunction with Altrenogest in estrous synchronization protocols, particularly in pigs. Altrenogest is administered to suppress endogenous gonadotropin release, and subsequent eCG administration stimulates follicular development in a controlled manner. [, , , , ]

Human Chorionic Gonadotropin (hCG)

Relevance: Similar to eCG, hCG is used in combination with Altrenogest in some estrous synchronization protocols, particularly in pigs, to induce ovulation after follicular development stimulated by eCG. [, , , , , ]

Prostaglandin F2α (PGF2α)

Relevance: PGF2α is often used in combination with Altrenogest to control the timing of parturition. Altrenogest maintains pregnancy by mimicking progesterone, and PGF2α administration induces luteolysis, leading to a controlled decline in progesterone and the initiation of parturition. [, , , ]

13,14-dihydro-15-keto-prostaglandin F2α

Relevance: Measuring 13,14-dihydro-15-keto-prostaglandin F2α levels helped researchers understand the dynamics of PGF2α in studies involving Altrenogest and its effects on parturition control. []

Luteinizing Hormone (LH)

Relevance: Altrenogest treatment influences LH secretion as part of its mechanism for estrous synchronization. Studies have investigated the impact of Altrenogest on LH pulsatility and serum concentrations in different animal models. [, , , , , , , , ]

Follicle-Stimulating Hormone (FSH)

Relevance: Altrenogest treatment can affect FSH secretion, and its effects on FSH levels have been studied in the context of follicular development and estrous synchronization in various animals. [, , , , , ]

Source and Classification

Altrenogest is classified as a synthetic steroid hormone, specifically a progestogen. It is chemically related to other steroid hormones but is distinct in its formulation and application. The compound is derived from the structure of natural progesterone, with modifications that enhance its stability and efficacy when administered to animals. Its primary therapeutic use is in the treatment of estrus-related conditions in horses, but it is also employed in swine for reproductive synchronization .

Synthesis Analysis

Methods of Synthesis

Altrenogest can be synthesized through several chemical pathways, often involving the modification of steroid precursors. Common methods include:

  1. Chemical Modification: Starting from natural progesterone or similar steroids, altrenogest can be synthesized through selective hydrogenation and alkylation processes.
  2. Microencapsulation: Recent studies have explored the preparation of altrenogest microcapsules using techniques such as intra-liquid desiccation with ethyl cellulose. This method allows for controlled release and field application, enhancing the compound's practical use in veterinary medicine .

Technical Details

The synthesis typically involves multiple steps to ensure the purity and efficacy of the final product. Each step must be carefully monitored to avoid contamination with prohibited steroid impurities that may arise during synthesis or formulation .

Molecular Structure Analysis

Structure

Altrenogest has a complex molecular structure characterized by a steroid backbone with specific functional groups that define its activity as a progestogen. The molecular formula of altrenogest is C21H28O3C_{21}H_{28}O_3, indicating it contains 21 carbon atoms, 28 hydrogen atoms, and 3 oxygen atoms.

Data

  • Molecular Weight: Approximately 328.45 g/mol
  • Structural Formula: The structural representation includes a cyclopentanoperhydrophenanthrene core typical of steroid hormones, with specific substitutions that confer its unique properties.
Chemical Reactions Analysis

Reactions

Altrenogest undergoes various chemical reactions typical of steroid compounds, including:

  1. Hydrolysis: In biological systems, altrenogest can be hydrolyzed to form metabolites that may have different biological activities.
  2. Sulfation: This reaction can occur when altrenogest interacts with sulfate groups in the body, affecting its bioavailability and activity.

Technical Details

The stability of altrenogest under physiological conditions is crucial for its effectiveness as a therapeutic agent. Studies indicate that while it is generally stable, exposure to certain conditions (e.g., light or extreme pH) can lead to degradation products that may affect its efficacy .

Mechanism of Action

Process

Altrenogest exerts its effects primarily by binding to progesterone receptors in target tissues, which leads to:

  • Inhibition of Gonadotropin Release: By decreasing levels of luteinizing hormone and follicle-stimulating hormone, altrenogest effectively suppresses ovarian activity.
  • Endometrial Changes: It promotes secretory changes in the endometrium that are conducive to maintaining pregnancy if fertilization occurs.

Data

Research indicates that administration of altrenogest results in increased serum progesterone levels without directly affecting endogenous progesterone production during certain phases of the reproductive cycle .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Altrenogest typically appears as a white crystalline powder.
  • Solubility: It is soluble in organic solvents such as ethanol but has limited solubility in water.

Chemical Properties

  • Stability: Altrenogest is stable under normal storage conditions but can degrade under extreme environmental factors.
  • Melting Point: The melting point ranges around 150-155 °C, which influences its formulation into various delivery systems.
Applications

Scientific Uses

Altrenogest has several applications beyond its primary use in equine reproduction:

  1. Veterinary Medicine: Used extensively for estrus suppression and synchronization in mares and sows.
  2. Research Tool: In studies investigating reproductive physiology across various species, altrenogest serves as a model compound for understanding progestogenic effects.
  3. Potential Human Applications: Although primarily used in animals, research into its pharmacological properties may open avenues for therapeutic applications in human medicine related to hormonal regulation .
Structural Classification and Molecular Mechanisms

Steroidal Progestin Classification within the 19-Nortestosterone Group

Altrenogest (17α-allyl-estra-4,9,11-trien-17β-ol-3-one) is a synthetic progestin structurally derived from 19-nortestosterone (nandrolone), characterized by the absence of the C19 methyl group at position C10. This modification enhances progesterone receptor (PR) binding affinity while reducing intrinsic androgenic activity. Key structural features include:

  • Δ9,11 Unsaturation: Introduction of double bonds at C9-C10 and C11-C12 positions increases molecular rigidity and metabolic stability, reducing susceptibility to hepatic degradation [1] [4].
  • 17α-Allyl Substitution: Unlike most progestins featuring 17α-ethynyl groups, altrenogest’s allyl moiety (–CH₂CH=CH₂) optimizes steric bulk to enhance oral bioavailability and prolong half-life [1] [7].
  • 3-Keto Functionality: Essential for A-ring aromaticity and hydrogen bonding with PR ligand-binding domains [4].

These modifications classify altrenogest as a trienic steroid within the trenbolone family, sharing structural homology with the anabolic steroid trenbolone but distinguished by its 17α-allyl group [1] [5].

Table 1: Structural Features of Altrenogest

Structural ElementChemical SignificanceBiological Consequence
19-Nor configurationAbsence of C19 methyl groupEnhanced PR selectivity
17α-Allyl groupEther-like steric bulkOral bioavailability; reduced androgenicity
Δ4,9,11-triene systemConjugated double bondsMetabolic stability; rigid conformation
3-Keto-Δ4 structureα,β-Unsaturated ketonePR binding affinity

Structure-Activity Relationships (SAR) of Altrenogest and Analogues

The SAR of altrenogest reveals critical determinants of its progestogenic potency:

  • Impact of 17α-Substituents:
  • 17α-Ethynyl analogues (e.g., norethisterone) exhibit moderate PR affinity (EC₅₀ ~1.5 nM for PR).
  • 17α-Allyl substitution (altrenogest) boosts PR binding (EC₅₀ = 0.3 nM) due to optimal van der Waals interactions within the PR ligand-binding pocket [7] [9].
  • Replacement with alkyl groups (e.g., 17α-methyl in metribolone) shifts activity toward androgen receptor (AR) agonism (AR EC₅₀ = 0.64 nM) [1] [7].
  • Role of Unsaturation:
  • Δ4,9,11-triene system confers a planar conformation, enhancing hydrophobic contact with PR residues. Removal of Δ9,11 (as in nandrolone) reduces PR potency by >90% [1].
  • Metabolic Stability:
  • The triene system impedes 5α-reductase-mediated reduction, preventing conversion to dihydro metabolites with altered receptor specificity [3] [9].

Notably, minor structural changes significantly alter bioactivity:

  • 17-Deallylation converts altrenogest to trenbolone, increasing AR:PR binding ratio from 0.53 to 64 [1] [7].
  • Epimerization at C17 (17β-OH to 17α-OH) abolishes PR binding due to steric clash [7].

Receptor Binding Dynamics: Progesterone and Androgen Receptor Agonism

Altrenogest functions as a high-affinity agonist for both progesterone (PR) and androgen receptors (AR), though with distinct potencies:

Progesterone Receptor (PR) Interactions:

  • Binding Affinity: Altrenogest exhibits an EC₅₀ of 0.3 nM for human PR in yeast-based assays, surpassing progesterone (EC₅₀ = 4.2 nM) and achieving 1,300% of progesterone’s maximal transactivational efficacy [1] [7].
  • Mechanism: The 3-keto group forms hydrogen bonds with PR Gln725 and Arg766, while the 17β-OH and 17α-allyl group engage hydrophobic residues (Leu715, Leu718) to stabilize helix 12 in the active conformation [7].

Androgen Receptor (AR) Interactions:

  • Binding Affinity: Altrenogest binds AR with EC₅₀ = 0.64 nM, exceeding testosterone (EC₅₀ = 2.8 nM) and yielding 688% of testosterone’s maximal activity [1] [7].
  • AR:PR Selectivity Ratio: At 0.53, altrenogest shows balanced dual agonism, contrasting with trenbolone’s AR-preferential ratio of 64 [1] [7].

Table 2: Receptor Binding Profiles of Altrenogest vs. Reference Compounds

CompoundPR EC₅₀ (nM)Relative PR Potency (%)AR EC₅₀ (nM)Relative AR Potency (%)AR:PR Ratio
Altrenogest0.31,3000.646880.53
Progesterone4.2100>1,000<1>238
Testosterone>100<12.8100<0.03
Trenbolone41.0100.641,07564
Metribolone (R-1881)0.547780.309330.56

Paradox of In Vitro vs. In Vivo Androgenicity: Despite potent AR activation in vitro, altrenogest shows minimal androgenic effects in vivo in mares and stallions. This discrepancy arises from:

  • Rapid Hepatic Clearance: Prevents accumulation of active metabolites [5] [9].
  • Tissue-Specific Metabolism: In reproductive tissues, 17β-hydroxysteroid dehydrogenase converts altrenogest to less active 17-keto metabolites [3].
  • Coactivator Recruitment Differences: Altrenogest fails to recruit full AR coactivator complexes in muscle or skin, limiting virilization [6] [7].

Comparative Analysis with Synthetic Progestins and Anabolic-Androgenic Steroids

Against Synthetic Progestins:

  • Potency: Altrenogest is the most potent PR agonist among progestins (EC₅₀ = 0.3 nM), exceeding gestrinone (EC₅₀ = 0.54 nM) and levonorgestrel (EC₅₀ = 1.2 nM) [7] [9].
  • Receptor Cross-Reactivity:
  • Unlike 17α-hydroxyprogesterone derivatives (e.g., medroxyprogesterone acetate), altrenogest lacks glucocorticoid or mineralocorticoid activity [6].
  • Compared to drospirenone (anti-mineralocorticoid) or dienogest (anti-androgenic), altrenogest exhibits pure PR/AR agonism [6].
  • Structural Uniqueness: Altrenogest and allylestrenol are the only marketed progestins with 17α-allyl groups [1] [4].

Against Anabolic-Androgenic Steroids (AAS):

  • Anabolic Potential:
  • Altrenogest shows weak anabolic activity (1/20th of testosterone in vivo) due to rapid clearance and suboptimal AR dimerization kinetics [1] [5].
  • Trenbolone (its 17-deallylated analogue) exhibits potent myotrophic effects, demonstrating how minor structural changes alter bioactivity [1] [7].
  • Impurity Concerns:
  • Commercial altrenogest formulations contain trace impurities like trendione (0.8–1.2%) and trenbolone (0.1–0.3%), which are potent AAS [3] [9].
  • Injectable formulations show higher impurity levels than oral solutions, raising doping risks in equine sports [3] [9].
  • Environmental Impact:
  • Altrenogest exhibits AR-mediated activity in aquatic bioassays, contributing up to 29% of (anti-)androgenic activities in wastewater influents. However, it undergoes >95% removal in treatment plants, limiting ecological risks [6].

Table 3: Comparison of Altrenogest with Key Progestins and AAS

CompoundCore Structure17α-SubstituentPR EC₅₀ (nM)AR EC₅₀ (nM)Primary Clinical Use
Altrenogest19-NortestosteroneAllyl0.30.64Estrus suppression
Norethisterone19-NortestosteroneEthynyl1.58.2Contraception
Levonorgestrel19-NortestosteroneEthynyl1.211.0Contraception
Gestrinone19-NortestosteroneEthynyl0.540.30Endometriosis
Trenbolone19-NortestosteroneNone41.00.64Veterinary AAS

Properties

CAS Number

850-52-2

Product Name

Altrenogest

IUPAC Name

(8S,13S,14S,17R)-17-hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C21H26O2

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C21H26O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h3,8,11,13,18-19,23H,1,4-7,9-10,12H2,2H3/t18-,19+,20+,21+/m1/s1

InChI Key

VWAUPFMBXBWEQY-ANULTFPQSA-N

SMILES

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(CC=C)O

Solubility

Soluble in DMSO

Synonyms

17 alpha-allyl-17-beta-hydroxyestra-4,9,11-trien-3-one
17 alpha-allyl-estratriene 4,9,11,17 beta-ol-one
17-allyltrenbolone
allyl trenbolone
altrenogest
Regumate
Ru-2267

Canonical SMILES

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(CC=C)O

Isomeric SMILES

C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(CC=C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.